2-Phenoxyphenyl isocyanate
Overview
Description
2-Phenoxyphenyl isocyanate is an organic compound with the molecular formula C13H9NO2. It is characterized by the presence of a phenoxy group attached to a phenyl isocyanate moiety. This compound is a clear yellow liquid at room temperature and is known for its reactivity, particularly with nucleophiles such as amines and alcohols .
Scientific Research Applications
2-Phenoxyphenyl isocyanate has a wide range of applications in scientific research and industry:
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Chemistry
- Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the preparation of ureas and carbamates, which are important intermediates in organic synthesis .
-
Biology and Medicine
- Utilized in the development of bioactive molecules and drug candidates.
- Acts as a reagent in the modification of biomolecules for research purposes .
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Industry
- Applied in the production of polyurethane foams, coatings, and adhesives.
- Used in the manufacture of specialty polymers and resins .
Mechanism of Action
Target of Action
It is known that isocyanates, in general, can react with compounds that have hydrogen-acidic groups (hx), such as alcohols, phenols, and amines . The specific targets in biological systems would depend on the presence of these groups.
Mode of Action
The mode of action of 2-Phenoxyphenyl isocyanate involves its reaction with hydrogen-acidic compounds (HX). This reaction can proceed via three fundamental mechanisms, depending on the acidity and nucleophilicity of the particular HX and the basicity of the catalyst :
- Mechanism I : Acidic, less nucleophilic HX, such as phenols and acidic alcohols, are transformed by the base catalyst into the anionic X – which is then added to the isocyanate .
- Mechanism II : HX of moderate acidity, like the common alcohols, may react in a concerted single-step reaction, in which proton transfer to the base and nucleophilic addition to isocyanate occur simultaneously .
- Mechanism III : Less acidic, stronger nucleophilic HX, such as aromatic amines, are added directly to the isocyanate followed by base-catalysed proton transfer in the resulting adduct .
Biochemical Pathways
The reaction of isocyanates with hydrogen-acidic compounds can lead to the formation of carbamates and ureas , which could potentially interfere with various biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its boiling point (101 °c/01 mmHg) and density (1168 g/mL at 25 °C), could influence its bioavailability .
Result of Action
Safety data sheets indicate that the compound can cause skin and eye irritation, respiratory irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be kept in a dry place and its container should be kept tightly closed . It should also be handled with care due to its strong odor and tearing vapors . Furthermore, it is known to react with water , which could potentially affect its stability and efficacy.
Safety and Hazards
2-Phenoxyphenyl isocyanate is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Biochemical Analysis
Biochemical Properties
2-Phenoxyphenyl isocyanate, like other isocyanates, reacts with amines to produce ureas . This interaction involves the formation of a covalent bond between the nitrogen atom of the amine and the carbon atom of the isocyanate group. The nature of these interactions is primarily covalent bonding, leading to the formation of stable compounds.
Cellular Effects
They can cause irritation and inflammation in cells, leading to potential cellular damage
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with amines to form ureas . This reaction is facilitated by the isocyanate functional group present in the compound. The process involves the formation of a covalent bond between the nitrogen atom of the amine and the carbon atom of the isocyanate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyphenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 2-phenoxyaniline with phosgene. The reaction proceeds as follows:
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Phosgenation Method
Reactants: 2-Phenoxyaniline and phosgene.
Conditions: The reaction is typically carried out in an inert solvent such as toluene or dichloromethane, under anhydrous conditions to prevent hydrolysis of the isocyanate group.
Reaction: [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + 2 \text{HCl} ]
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Non-Phosgene Methods
Carbamate Decomposition: This method involves the formation of a carbamate intermediate, which is then thermally decomposed to yield the isocyanate.
Catalysts: Zinc-based catalysts are often used to enhance the yield and selectivity of the reaction.
Chemical Reactions Analysis
2-Phenoxyphenyl isocyanate undergoes a variety of chemical reactions, primarily due to the electrophilic nature of the isocyanate group.
Types of Reactions
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Addition Reactions
With Amines: Forms ureas. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NHCONHR} ]
With Alcohols: Forms carbamates. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{ROH} \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NHCOOR} ]
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Substitution Reactions
With Water: Hydrolysis to form carbamic acid, which decomposes to form an amine and carbon dioxide. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NH}_2 + \text{CO}_2 ]
Common Reagents and Conditions
Amines: Primary and secondary amines.
Alcohols: Methanol, ethanol, and other aliphatic alcohols.
Catalysts: Triethylamine, zinc-based catalysts for non-phosgene methods.
Comparison with Similar Compounds
2-Phenoxyphenyl isocyanate can be compared with other isocyanates to highlight its unique properties:
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Phenyl Isocyanate
- Similar structure but lacks the phenoxy group.
- Reacts similarly with nucleophiles but has different physical properties and reactivity due to the absence of the phenoxy group .
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Toluene Diisocyanate (TDI)
- Contains two isocyanate groups, making it more reactive and suitable for polymer production.
- Used extensively in the manufacture of polyurethane foams .
-
Hexamethylene Diisocyanate (HDI)
- An aliphatic diisocyanate used in the production of non-yellowing polyurethane coatings.
- Less reactive compared to aromatic isocyanates like this compound .
Properties
IUPAC Name |
1-isocyanato-2-phenoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHQIPPONLLUGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974788 | |
Record name | 1-Isocyanato-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59377-20-7 | |
Record name | 2-Phenoxyphenylisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59377-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isocyanato-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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